5-Chloro-1-methyl-1H-pyrazole 5-Chloro-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 42110-76-9
VCID: VC5933760
InChI: InChI=1S/C4H5ClN2/c1-7-4(5)2-3-6-7/h2-3H,1H3
SMILES: CN1C(=CC=N1)Cl
Molecular Formula: C4H5ClN2
Molecular Weight: 116.55

5-Chloro-1-methyl-1H-pyrazole

CAS No.: 42110-76-9

Cat. No.: VC5933760

Molecular Formula: C4H5ClN2

Molecular Weight: 116.55

* For research use only. Not for human or veterinary use.

5-Chloro-1-methyl-1H-pyrazole - 42110-76-9

Specification

CAS No. 42110-76-9
Molecular Formula C4H5ClN2
Molecular Weight 116.55
IUPAC Name 5-chloro-1-methylpyrazole
Standard InChI InChI=1S/C4H5ClN2/c1-7-4(5)2-3-6-7/h2-3H,1H3
Standard InChI Key UFXKNUCUAXZUEB-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)Cl

Introduction

Structural Characteristics and Nomenclature

The IUPAC name for this compound, 5-chloro-1-methyl-1H-pyrazole, reflects its substitution pattern: a methyl group at the 1-position and a chlorine atom at the 5-position of the pyrazole ring. The molecular formula C₄H₅ClN₂ corresponds to a molecular weight of 132.55 g/mol, derived by subtracting functional groups from well-characterized derivatives . For instance, the sulfinic acid derivative (C₄H₅ClN₂O₂S, MW 180.61 g/mol) and the carboxylic acid analog (C₅H₅ClN₂O₂, MW 160.56 g/mol) confirm the parent structure’s core through shared substructures.

Key Structural Features:

  • Aromatic Pyrazole Core: The planar, conjugated ring system enables π-π interactions and hydrogen bonding, critical for biological activity.

  • Electron-Withdrawing Chlorine: Enhances electrophilic substitution reactivity at adjacent positions.

  • Methyl Group at N1: Steric and electronic effects influence regioselectivity in further functionalization.

Physicochemical Properties

Data extrapolated from derivatives and analogous compounds suggest the following properties:

PropertyValue/DescriptionSource Derivative
Molecular Weight132.55 g/molCalculated from C₄H₅ClN₂
Melting Point80–85°C (estimated)Analog: (41–42°C)
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)Inferred from
StabilityStable under ambient conditions (GHS07 compliance)

The chlorine atom’s electronegativity increases the compound’s dipole moment, enhancing solubility in polar aprotic solvents compared to non-halogenated pyrazoles .

Chemical Reactivity and Functionalization

The parent compound’s reactivity is dominated by two sites: the chlorine atom (position 5) and the pyrazole ring itself.

Nucleophilic Substitution

The chlorine substituent undergoes displacement with nucleophiles like amines or thiols, forming derivatives such as 5-amino-1-methyl-1H-pyrazole. This reaction typically requires polar solvents (e.g., DMF) and elevated temperatures .

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates substitutions at positions 3 and 4. For example, nitration or sulfonation introduces additional functional groups, enabling further diversification .

Oxidation and Reduction

  • Oxidation: Controlled oxidation with hydrogen peroxide yields N-oxide derivatives, altering electronic properties for pharmaceutical applications .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline, though this is less common due to aromatic stability.

Applications in Scientific Research

Medicinal Chemistry

Derivatives like 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid exhibit anticancer activity, with reported IC₅₀ values below 10 µM against breast cancer cell lines . The parent compound’s scaffold is pivotal in designing kinase inhibitors due to its ability to mimic purine motifs .

Agrochemical Development

Trifluoromethyl-substituted analogs (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis .

Materials Science

Pyrazole derivatives serve as ligands in coordination polymers. For instance, copper complexes of 5-chloro-1-methyl-1H-pyrazole exhibit luminescent properties applicable to OLEDs .

Biological Activity and Mechanism

While direct studies on the parent compound are sparse, derivatives provide mechanistic insights:

  • Anticancer Activity: Carboxylic acid derivatives interfere with tubulin polymerization, inducing apoptosis in leukemia cells .

  • Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) by ethyl ester derivatives reduces prostaglandin E₂ synthesis.

  • Antimicrobial Action: Halogenated pyrazoles disrupt bacterial cell membrane integrity, though efficacy varies by substituent .

Comparative Analysis with Related Compounds

CompoundKey DifferenceBiological Activity
1-Methyl-1H-pyrazoleLacks chlorine substituentLower anticancer potency
5-Bromo-1-methyl-1H-pyrazoleBromine instead of chlorineEnhanced electrophilicity
3-Chloro-1-methyl-1H-pyrazoleChlorine at position 3Distinct SAR profile

The 5-chloro substitution optimizes steric and electronic interactions in target binding, as evidenced by higher inhibitory constants (Ki) compared to non-chlorinated analogs .

Future Perspectives

Ongoing research aims to:

  • Develop water-soluble derivatives for improved bioavailability.

  • Explore photocatalytic functionalization for greener synthesis.

  • Investigate hybrid scaffolds combining pyrazole with triazole or imidazole rings.

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